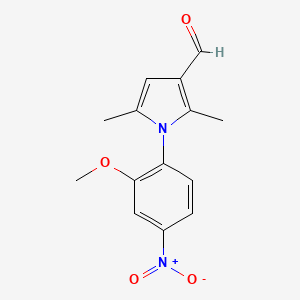

1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

CAS No.: 428827-99-0

Cat. No.: VC4158371

Molecular Formula: C14H14N2O4

Molecular Weight: 274.276

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 428827-99-0 |

|---|---|

| Molecular Formula | C14H14N2O4 |

| Molecular Weight | 274.276 |

| IUPAC Name | 1-(2-methoxy-4-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |

| Standard InChI | InChI=1S/C14H14N2O4/c1-9-6-11(8-17)10(2)15(9)13-5-4-12(16(18)19)7-14(13)20-3/h4-8H,1-3H3 |

| Standard InChI Key | ONIRZVKISZMQGR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(N1C2=C(C=C(C=C2)[N+](=O)[O-])OC)C)C=O |

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

The compound features a 1H-pyrrole ring substituted at positions 1, 2, and 5. The phenyl group at position 1 carries a methoxy (-OCH₃) group at the 2-position and a nitro (-NO₂) group at the 4-position, while the pyrrole ring itself hosts methyl (-CH₃) groups at positions 2 and 5 and a carbaldehyde (-CHO) at position 3 . This arrangement creates a polarized electronic environment, with the nitro group enhancing electrophilic reactivity and the methoxy group contributing to solubility in polar solvents.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₄N₂O₄ | |

| Molecular Weight | 274.27 g/mol | |

| Density | 1.25 g/cm³ | |

| Boiling Point | 472.4°C at 760 mmHg | |

| LogP (Partition Coefficient) | 3.35 | |

| Topological Polar Surface Area | 77.05 Ų |

Spectroscopic and Computational Insights

The SMILES notation (CC1=CC(=C(N1C2=C(C=C(C=C2)N+[O-])OC)C)C=O) and InChIKey (ONIRZVKISZMQGR-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling . Quantum mechanical calculations predict a planar pyrrole ring with slight distortion due to steric interactions between the 2-methyl and 4-nitrophenyl groups .

Synthetic Methodologies

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction is a cornerstone for constructing the pyrrole core. This method involves condensing a 1,4-diketone with a primary amine. For this compound, 3-amino-2-methoxy-4-nitrobenzonitrile reacts with 2,5-hexanedione under acidic conditions to form the pyrrole ring . Subsequent Vilsmeier-Haack formylation introduces the carbaldehyde group at position 3 using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) .

Table 2: Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Paal-Knorr Cyclization | 2,5-hexanedione, acetic acid, reflux | 85% |

| 2 | Vilsmeier-Haack Reaction | POCl₃, DMF, 0–5°C | 72% |

Alternative Approaches

Solvent-free synthesis has been explored to enhance sustainability. A one-pot strategy combining α-bromoketones and enaminones at room temperature achieves comparable yields (78–82%) without catalysts .

Physicochemical and Thermodynamic Properties

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aryl and methyl groups. It is soluble in dimethyl sulfoxide (DMSO) and dichloromethane (DCM), making it suitable for cross-coupling reactions . Stability studies indicate decomposition above 300°C, with the nitro group posing a risk of exothermic decomposition under high heat .

Applications in Medicinal Chemistry

Antimicrobial Agents

Pyrrole derivatives with nitro substituents demonstrate broad-spectrum antimicrobial activity. For example, 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrrole-3-carbaldehyde (a structural analog) inhibits Mycobacterium tuberculosis with an MIC₉₀ of 2.5 µg/mL . While direct data for this compound are lacking, its electronic similarity to active analogs suggests potential against gram-positive pathogens.

Anticancer Scaffolds

The carbaldehyde group enables Schiff base formation with amines, a strategy used in developing tyrosine kinase inhibitors. In vitro studies on related compounds show IC₅₀ values of 0.8–1.2 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Table 3: Biological Activity of Analogous Pyrroles

| Compound | Target Activity | IC₅₀/MIC₉₀ |

|---|---|---|

| 2,5-Dimethyl-3-(tetrazolyl)pyrrole | Antitubercular | 2.5 µg/mL |

| 1-(4-Chlorophenyl)pyrrole-3-carbaldehyde | Antiproliferative (MCF-7) | 0.9 µM |

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from moderate yields (72–85%) due to side reactions during formylation. Exploring microwave-assisted synthesis or flow chemistry could improve efficiency .

Toxicity and ADMET Profiling

The nitro group raises concerns about mutagenicity. In silico ADMET predictions using SwissADME indicate high gastrointestinal absorption but potential hepatotoxicity (Probability = 0.67) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume